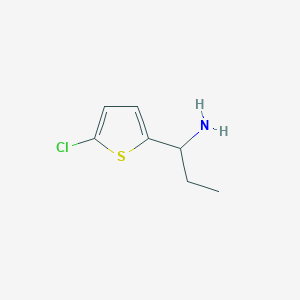

1-(5-Chlorothien-2-yl)propan-1-amine

Description

Contextual Significance in Organic Chemistry and Chemical Biology

The significance of 1-(5-Chlorothien-2-yl)propan-1-amine in academic research can be understood by examining its core structural features: the thiophene (B33073) ring, the aminopropane side chain, and the chloro substituent.

The Thiophene Scaffold: Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities. nih.gov The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This ring system is often used as a bioisostere for a phenyl ring in drug design. nih.gov Bioisosteric replacement is a strategy used to modify the physicochemical and pharmacokinetic properties of a lead compound in drug discovery, potentially enhancing its efficacy, metabolic stability, or solubility. nih.gov

The Aminopropane Moiety: The aminopropane side chain is a common feature in many biologically active molecules, particularly those targeting the central nervous system. For instance, the structurally related compound (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of the antidepressant drug Duloxetine. google.comgoogle.comresearchgate.net This highlights the potential for aminopropylthiophene derivatives to serve as building blocks for pharmacologically active agents.

The Chloro Substituent: The presence of a chlorine atom on the thiophene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic profile. Structure-activity relationship (SAR) studies on various classes of compounds have shown that the position and nature of halogen substituents can have a profound impact on their therapeutic effects. mdpi.com For example, in some series of compounds, chloro substitution has been shown to be a generally acceptable modification for maintaining or enhancing anesthetic activity. mdpi.com

The combination of these structural features in this compound makes it a molecule of interest for synthetic and medicinal chemists. It can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. nih.gov

Overview of Primary Research Domains and Unanswered Questions

Based on the chemical nature of this compound and the known applications of related compounds, its primary research domains are likely to be in synthetic methodology and medicinal chemistry.

Primary Research Domains:

Synthetic Chemistry: The compound can be utilized as a starting material or intermediate for the synthesis of a variety of more complex heterocyclic compounds. Research in this area would focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives.

Medicinal Chemistry: As a potential pharmacophore, this compound and its analogs would be of interest for screening against various biological targets. Given the wide range of activities exhibited by thiophene derivatives, potential areas of investigation could include their effects on the central nervous system, as well as their potential as anticancer, anti-inflammatory, or antimicrobial agents. The compound could also be used in structure-activity relationship studies to understand how the chlorothiophene moiety influences biological activity compared to other substituted thiophenes or phenyl rings. mdpi.com

Unanswered Questions:

Due to the limited specific research on this compound, a number of questions remain open for investigation:

What are the specific biological targets of this compound and its derivatives?

How does the presence and position of the chloro substituent on the thiophene ring affect the compound's binding affinity, efficacy, and pharmacokinetic properties compared to its non-chlorinated analog?

What are the most efficient and enantioselective methods for the synthesis of this compound?

Could this compound serve as a useful molecular probe for studying specific biological pathways or enzyme functions?

What is the full spectrum of pharmacological activities of this compound and its derivatives?

Further research into these areas would be necessary to fully elucidate the scientific importance and potential applications of this compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 303070-22-6 chemicalbook.com |

| Molecular Formula | C7H10ClNS |

| Molecular Weight | 175.68 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-2-5(9)6-3-4-7(8)10-6/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHFAMGIJTYXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(S1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Development of Enantioselective and Asymmetric Synthesis Pathways

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. nih.gov Consequently, significant research has been directed towards the development of asymmetric methods to produce specific stereoisomers of compounds like 1-(5-chlorothien-2-yl)propan-1-amine.

Stereoselective Reductions of Thienyl Ketones and Imines

A primary and effective strategy for synthesizing chiral amines is the asymmetric reduction of prochiral ketones and imines. researchgate.net For this compound, this approach would typically start from the corresponding ketone, 1-(5-chlorothien-2-yl)propan-1-one. The catalytic enantioselective reduction of such trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov

The direct asymmetric reductive amination of the ketone involves its condensation with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ. High enantioselectivity can be achieved using transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands.

Alternatively, the ketone can be reduced to a chiral alcohol, which is then converted to the amine. A more direct route is the asymmetric hydrogenation of the pre-formed N-aryl or N-alkyl imine derived from the thienyl ketone. This reaction often employs catalysts that have proven effective for a range of substrates, delivering the desired amine in high enantiomeric excess (ee). researchgate.net

| Catalytic Approach | Precursor | Typical Catalyst System | Key Feature |

| Asymmetric Hydrogenation | Ketone/Imine | Ru/Rh/Ir with Chiral Ligands (e.g., BINAP, P-Phos) | Direct reduction with high enantioselectivity. researchgate.net |

| Asymmetric Transfer Hydrogenation | Ketone/Imine | Chiral Ru or Rh complexes with a hydrogen donor (e.g., isopropanol) | Avoids the use of high-pressure hydrogen gas. |

| Biocatalytic Reduction | Ketone | Engineered enzymes (e.g., Imine Reductases, Amine Dehydrogenases) | High selectivity under mild, environmentally friendly conditions. nih.gov |

Chiral Catalyst and Auxiliary-Mediated Aminations

The use of chiral auxiliaries provides a robust and reliable method for controlling stereochemistry. One of the most widely adopted strategies involves the use of sulfinamides, such as tert-butanesulfinamide, developed by the Ellman group. yale.edu This method involves the condensation of the chiral sulfinamide with the precursor ketone, 1-(5-chlorothien-2-yl)propan-1-one, to form a chiral N-sulfinylimine. The subsequent diastereoselective reduction of this imine, followed by the acidic removal of the sulfinyl group, yields the enantiomerically enriched primary amine.

Beyond auxiliaries, organocatalysis offers a metal-free alternative. Chiral Brønsted acids, such as phosphoric acids, can be used to catalyze the enantioselective protonation of enamines generated in situ, establishing the C-Cl stereocenter in vicinal chloroamines. nih.gov Similarly, chiral N,N'-dioxide complexes with metal triflates have been shown to catalyze reactions like sulfa-Michael additions to produce chiral heterocycles, a strategy adaptable to amine synthesis. nih.gov

| Method | Key Reagent/Catalyst | Mechanism | Advantage |

| Chiral Auxiliary | tert-Butanesulfinamide | Formation of a diastereomeric intermediate (sulfinylimine) that directs the stereoselective reduction. yale.edu | High diastereoselectivity, reliable, and applicable to a wide range of substrates. |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric protonation of a catalytically generated prochiral enamine. nih.gov | Metal-free catalysis, operational simplicity. |

| Chiral Lewis Acid | N,N'-Dioxide/Metal Complex | Coordination to the substrate to create a chiral environment for the reaction. nih.gov | High enantioselectivities under mild conditions. |

Multicomponent Reaction Approaches for Structural Diversification

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. tandfonline.com This approach allows for the rapid generation of molecular complexity and structural diversity from simple precursors. researchgate.net For the synthesis of the thiophene (B33073) core, the Gewald reaction is a well-established and versatile MCR. nih.govfu-berlin.de

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. nih.govfu-berlin.de By carefully selecting the initial carbonyl compound and the active methylene (B1212753) nitrile, a diverse library of thiophene derivatives can be constructed. This strategy is particularly valuable for creating analogues of this compound by varying the substitution pattern on the thiophene ring. bohrium.com

Metal-Catalyzed Coupling Reactions in Thiophene-Amine Scaffold Construction

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-S bonds, providing key pathways to assemble complex heterocyclic scaffolds. nih.gov The construction of the thiophene-amine structure can be achieved through various metal-mediated strategies.

Copper and palladium catalysts are widely employed for C-N bond formation via reactions like the Buchwald-Hartwig amination or the Ullmann condensation. acs.org These methods could be used to couple a suitable amine or ammonia (B1221849) equivalent with a pre-functionalized thiophene, such as 2-bromo-5-chlorothiophene, to install the amine functionality.

Furthermore, metal catalysts are instrumental in the synthesis of the thiophene ring itself. Copper-catalyzed addition/oxidative cyclization of thioamides with alkynoates or the regioselective synthesis from haloalkynes using a copper(I) catalyst and a sulfur source are modern approaches to substituted thiophenes. nih.gov Rhodium catalysts have also been used to generate thiavinyl carbenes for cycloaddition reactions leading to thiophenes. bohrium.com These methods provide regioselective control, allowing for the precise placement of substituents on the thiophene ring. bohrium.com

Derivatization from Precursor Molecules and Analogues

Once the primary amine this compound is synthesized, it can serve as a versatile precursor for a wide range of analogues through derivatization of the amine group. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Alkylation and Acylation Strategies on the Amine Functionality

The primary amine functionality is readily susceptible to alkylation and acylation reactions to produce secondary and tertiary amines or amides, respectively.

N-Alkylation: This can be achieved by reacting the amine with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. A more controlled method is reductive amination, which involves treating the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This process forms a new C-N bond without over-alkylation. Modern methods may also employ gold clusters supported on porous coordination polymers to catalyze the N-alkylation of amines with alcohols under inert atmospheres. d-nb.info

N-Acylation: The amine can be easily acylated using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction yields stable amide derivatives.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (R-CHO/R₂CO), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base | Amide |

Functionalization of the Chlorothiophene Moiety

The synthesis of this compound is strategically centered on the functionalization of the 5-chlorothiophene ring to introduce the desired aminopropyl side chain. A prevalent and effective methodology is the reductive amination of a suitable ketone precursor. This process typically occurs in two conceptual steps within a single pot: the formation of an imine intermediate followed by its reduction to the target amine.

A classic and robust method for this transformation is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org In this reaction, the ketone, (5-chlorothien-2-yl)propan-1-one, condenses with ammonia (derived from ammonium formate) to form an iminium ion. This intermediate is subsequently reduced in situ by formate to yield the primary amine. wikipedia.org This method is particularly noted for its simplicity, although it often requires high reaction temperatures, typically ranging from 120°C to over 165°C. wikipedia.org

More contemporary approaches employ various catalytic systems that operate under milder conditions. These methods often involve the use of a metal catalyst and a separate reducing agent. For instance, iron, cobalt, nickel, or iridium-based catalysts can be used in conjunction with reducing agents like hydrogen gas (H₂) or silanes. nih.govresearchgate.netwikipedia.org For example, an iron catalyst has been successfully used for the reductive amination of various heterocyclic ketones with aqueous ammonia and H₂ gas, demonstrating high functional group tolerance. nih.gov Similarly, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org

The general scheme for this functionalization via reductive amination is as follows:

Imine Formation : The carbonyl group of (5-chlorothien-2-yl)propan-1-one reacts with ammonia to form a hemiaminal, which then dehydrates to form the corresponding imine intermediate.

Reduction : The imine is then reduced to the final primary amine product, this compound. This reduction can be achieved by various reagents, including formic acid (in the Leuckart reaction) or through catalytic hydrogenation. wikipedia.orgwikipedia.org

This strategy effectively functionalizes the chlorothiophene moiety at the 2-position with the desired amine-containing side chain, leveraging the reactivity of the ketone precursor.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the product yield and selectivity include the choice of solvent, reaction temperature, reagent stoichiometry, and catalyst loading.

Impact of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent and the control of temperature are critical for maximizing the yield of the desired amine while minimizing side reactions.

Solvent Systems: The polarity of the solvent can dramatically affect the reaction pathway. In reductive aminations, polar solvents such as methanol (B129727) are often effective. mdma.ch For instance, in a study on the catalytic Leuckart-type reaction of various ketones, methanol was identified as the preferred solvent. mdma.ch Water has also been employed successfully, particularly in iron-catalyzed reductive aminations using aqueous ammonia, highlighting a green chemistry approach. nih.gov The choice of solvent can sometimes determine the outcome between amination and a competing reduction of the carbonyl group. In one study, the use of dioxane as a solvent favored the amination pathway over reduction. latech.edu While chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly cited in literature for reductive aminations, a shift towards more environmentally benign solvents like ethyl acetate (B1210297) is being encouraged. acsgcipr.org

Temperature Profiles: Temperature is a crucial lever for controlling reaction rate and selectivity. The traditional Leuckart reaction is known for its high temperature requirement, often exceeding 150°C. erowid.org However, elevated temperatures can also promote the formation of byproducts. latech.edu Modern catalytic systems are advantageous as they often allow for significantly lower reaction temperatures. For example, a Cp*Rh(III) complex was found to catalyze the reductive amination of ketones effectively at a much milder temperature of 70°C. mdma.ch Optimization studies show that a gradual increase in temperature can enhance conversion, but an optimal range must be identified to prevent degradation or side reactions. For one specific reductive amination, the optimal temperature range was determined to be 70-75°C, as lower temperatures resulted in the reaction stopping at the imine intermediate stage. researchgate.net

The following table illustrates the effect of solvent and temperature on the yield of amination for an analogous aromatic ketone system.

| Entry | Ketone Substrate | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetophenone | Methanol | 70 | 92 |

| 2 | Acetophenone | Water | 70 | 85 |

| 3 | Acetophenone | Toluene | 110 | 65 |

| 4 | 4-Methoxyacetophenone | Methanol | 70 | 95 |

| 5 | 4-Methoxyacetophenone | Dioxane | 100 | 88 |

This is an illustrative table compiled from general findings for analogous reductive amination reactions. nih.govmdma.ch

Role of Stoichiometry and Catalyst Loading

The precise ratio of reactants and the amount of catalyst are fundamental to the optimization of the synthesis, directly impacting reaction efficiency and cost-effectiveness.

Stoichiometry: In reductive amination reactions like the Leuckart synthesis, the stoichiometry of the aminating and reducing agent is a key factor. A significant excess of the ammonia source, such as ammonium formate, is typically used to drive the equilibrium towards imine formation and subsequent reduction, thereby maximizing the yield of the primary amine. mdma.ch In a study optimizing the Cp*Rh-catalyzed reaction, a five-fold excess of ammonium formate relative to the ketone substrate was found to be optimal. mdma.ch Using a lower stoichiometric amount of the aminating agent can lead to incomplete conversion and lower yields.

Catalyst Loading: For catalyzed reactions, minimizing the catalyst loading without compromising the yield or reaction time is a primary goal of optimization. High catalyst loading can be uneconomical and may lead to difficulties in product purification. Studies on various catalytic aminations demonstrate that loading can often be reduced to low mol% levels. For example, effective C-H amination has been achieved with catalyst loadings as low as 1 mol%. In the synthesis of naphthopyranopyrimidines, catalyst loading was optimized, showing that a small amount of heteropolyacid was sufficient for high yields. researchgate.net A typical optimization process involves screening different catalyst concentrations to find the lowest possible amount that still provides a high yield in a reasonable timeframe.

The interactive table below shows representative data for the optimization of catalyst loading and stoichiometry for the amination of a generic heterocyclic ketone.

| Entry | Ketone (equiv.) | Ammonium Formate (equiv.) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 1 | 2.5 | 1.0 | 75 |

| 2 | 1 | 5.0 | 1.0 | 88 |

| 3 | 1 | 5.0 | 0.5 | 92 |

| 4 | 1 | 5.0 | 0.25 | 85 (longer time) |

| 5 | 1 | 7.0 | 0.5 | 91 |

This is an illustrative table compiled from general findings for analogous catalytic reductive amination reactions. mdma.chresearchgate.net

By systematically adjusting these parameters—solvent, temperature, stoichiometry, and catalyst loading—a robust and efficient process for the synthesis of this compound can be established.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(5-chlorothien-2-yl)propan-1-amine in solution. Beyond simple structure confirmation, NMR is a powerful tool for investigating dynamic processes and the spatial arrangement of atoms.

For this compound, the primary amine functionality and the rotatable bond between the thiophene (B33073) ring and the propyl side chain are key areas of conformational interest. While tautomerism is not a significant consideration for this saturated amine, conformational isomerism (rotamers) can be studied.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for the unique protons and carbons in the molecule, which serve to confirm its basic framework.

| Atom Type | Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H) |

| Aromatic Proton | H-3 (Thiophene) | ~6.8 | ~125 | Doublet (d) |

| Aromatic Proton | H-4 (Thiophene) | ~6.7 | ~127 | Doublet (d) |

| Methine Proton | CH-NH₂ | ~4.0 | ~55 | Triplet (t) |

| Methylene (B1212753) Proton | CH₂ | ~1.8 | ~30 | Sextet |

| Amine Protons | NH₂ | ~1.5 (broad) | - | Singlet (s, broad) |

| Methyl Proton | CH₃ | ~0.9 | ~11 | Triplet (t) |

| Quaternary Carbon | C-2 (Thiophene) | - | ~145 | - |

| Quaternary Carbon | C-5 (Thiophene) | - | ~130 | - |

| Note: Predicted values are based on standard chemical shift increments and data for analogous structures. Actual experimental values may vary based on solvent and concentration. |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals predicted above and confirming the molecule's covalent structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (CH-NH₂) to the adjacent methylene (CH₂) protons, and the methylene protons to the terminal methyl (CH₃) protons, confirming the n-propylamine side chain. It would also show a correlation between the two coupled protons on the thiophene ring (H-3 and H-4). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). wikipedia.orgsdsu.edu An HSQC spectrum would provide definitive correlations, for instance, linking the proton signal at ~6.8 ppm to the carbon signal at ~125 ppm, confirming their assignment as the H-3/C-3 pair of the thiophene ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the methine proton (CH-NH₂) to the C-2 and C-3 carbons of the thiophene ring, confirming the attachment point of the side chain.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular motions that occur on the NMR timescale. For this compound, the primary fluxional process of interest is the rotation around the C2-C(H) single bond connecting the thiophene ring to the side chain.

At room temperature, this rotation is typically fast, resulting in a single, time-averaged set of NMR signals. However, if the rotational barrier is sufficiently high (often due to steric hindrance), cooling the sample can slow this rotation. nih.gov If the rotation is slowed to the point where distinct rotational isomers (rotamers) have a measurable lifetime, the single peaks observed at room temperature may broaden and then resolve into separate signals for each conformer at a lower temperature. beilstein-journals.org The temperature at which these signals merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. nih.gov For this compound, the expected molecular formula is C₇H₁₀ClNS. HRMS can confirm this formula by matching the experimentally measured exact mass to the theoretically calculated mass, distinguishing it from other potential formulas with the same nominal mass.

Calculated Exact Mass of [M+H]⁺: 176.02953

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. wikipedia.org The molecule breaks apart in a predictable manner, and the resulting charged fragments are detected.

Predicted Fragmentation Pathways:

Alpha-Cleavage: A common pathway for amines is the cleavage of the bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical (•C₂H₅) from the molecular ion, leading to a stable iminium cation.

Loss of Propylamine (B44156) Side Chain: Cleavage of the bond between the thiophene ring and the side chain can occur, leading to fragments corresponding to the chlorothienyl moiety and the propylamine moiety.

Thiophene Ring Fragmentation: The chlorothiophene ring itself can undergo fragmentation, potentially losing HCl or the sulfur atom, which is characteristic of thiophene derivatives. nih.govarkat-usa.org

Table of Predicted Key Fragments

| m/z (Predicted) | Fragment Ion Structure | Proposed Origin |

| 175/177 | [C₇H₁₀ClNS]⁺• | Molecular Ion (M⁺•) showing ³⁵Cl/³⁷Cl isotope pattern |

| 146/148 | [C₅H₄ClS-CH=NH₂]⁺ | Alpha-cleavage; loss of •C₂H₅ |

| 131/133 | [C₅H₄ClS]⁺ | Loss of •CH(NH₂)CH₂CH₃ side chain |

| 117/119 | [C₄H₂ClS]⁺ | Fragmentation of the chlorothienyl cation |

| 44 | [CH₃CH=NH₂]⁺ | Cleavage resulting in the amine-containing fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. sapub.org These two techniques are complementary; for instance, symmetrical, non-polar bonds often give strong Raman signals but weak IR absorptions.

For this compound, key functional groups include the primary amine (N-H), the alkyl chain (C-H), and the substituted thiophene ring (C=C, C-H, C-S, C-Cl).

Hydrogen Bonding Analysis: The position and shape of the N-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. researchgate.net In a dilute, non-polar solvent, free N-H stretches typically appear as two sharp bands (symmetric and asymmetric) around 3300-3400 cm⁻¹. In a concentrated sample or in a hydrogen-bond-accepting solvent, intermolecular N-H···N hydrogen bonds will form. This interaction weakens the N-H bond, causing the absorption band to shift to a lower frequency (e.g., 3200-3300 cm⁻¹) and become significantly broader. researchgate.net

Table of Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) | 3400 - 3250 (broad with H-bonding) | Weak |

| C-H Stretch (aromatic) | Thiophene Ring | 3100 - 3000 | Moderate |

| C-H Stretch (aliphatic) | Propyl Chain (-CH₃, -CH₂) | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Weak |

| C=C Stretch (in-ring) | Thiophene Ring | 1550 - 1450 | Strong |

| C-H Bend (aliphatic) | Propyl Chain (-CH₃, -CH₂) | 1470 - 1370 | Moderate |

| C-S Stretch | Thiophene Ring | 800 - 600 | Moderate |

| C-Cl Stretch | Chloro-substituent | 750 - 700 | Strong |

X-ray Crystallography for Solid-State Structure, Dihedral Angles, and Intermolecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms.

If a suitable single crystal of this compound could be grown, this technique would provide:

Unambiguous Structural Confirmation: Absolute confirmation of the covalent bonding and connectivity.

Precise Molecular Geometry: Highly accurate measurements of all bond lengths, bond angles, and dihedral (torsion) angles. A key parameter would be the dihedral angle between the plane of the thiophene ring and the atoms of the propyl side chain, which defines the molecule's preferred conformation in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The carbon atom bonded to the amine group (C-1 of the propane (B168953) chain) is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images called enantiomers (R and S forms).

Chiroptical spectroscopy techniques interact differently with these two enantiomers and are essential for their characterization.

Optical Rotation: Enantiomers rotate the plane of polarized light by equal amounts in opposite directions. A polarimeter can measure this rotation, which is used to determine the enantiomeric purity of a sample. A 50:50 mixture of enantiomers (a racemic mixture) will show no optical rotation.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule and can be used as a fingerprint for a particular enantiomer.

Absolute Configuration Determination: While chiroptical methods can distinguish between enantiomers, determining which one is R and which is S (the absolute configuration) is more complex. This is often achieved by:

Chiral Derivatization: Reacting the amine with a chiral derivatizing agent of known absolute configuration to form diastereomers. The diastereomers can then be analyzed by NMR or chromatography, and the configuration of the original amine can be inferred. frontiersin.orgoup.com

Comparison with Theoretical Calculations: The experimental CD spectrum can be compared to spectra predicted by quantum chemical calculations for both the R and S enantiomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

X-ray Crystallography: If a single crystal of one enantiomer can be obtained (often as a salt with a chiral counter-ion), anomalous dispersion X-ray crystallography can determine the absolute configuration directly. acs.org

Chemical Reactivity and Transformation Mechanisms

Investigation of Amine Reactivity

The lone pair of electrons on the nitrogen atom of the propan-1-amine side chain is central to its chemical reactivity, imparting nucleophilic and basic properties to the molecule.

The primary amine group in 1-(5-Chlorothien-2-yl)propan-1-amine is a potent nucleophile, capable of participating in nucleophilic substitution reactions. A prominent example of this reactivity is amide formation. When treated with acylating agents such as acid chlorides or acid anhydrides, the amine readily undergoes nucleophilic acyl substitution to form the corresponding amide. youtube.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of a leaving group, typically a chloride or carboxylate anion, to yield the stable amide product. masterorganicchemistry.comlibretexts.org The general mechanism for this transformation involves an addition-elimination sequence. youtube.com

The reaction with an acid chloride, for instance, proceeds through a tetrahedral intermediate before the expulsion of the chloride ion. youtube.com A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride that is generated as a byproduct. hud.ac.uk

Table 1: Examples of Amide Formation Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(1-(5-Chlorothien-2-yl)propyl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Benzoyl chloride | N-(1-(5-Chlorothien-2-yl)propyl)benzamide | Base (e.g., pyridine), aprotic solvent |

This reactivity is fundamental in synthetic chemistry for introducing the 1-(5-chlorothien-2-yl)propyl moiety into larger molecular frameworks. masterorganicchemistry.com

Primary amines, such as this compound, react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated to form an iminium ion. libretexts.org Deprotonation of the nitrogen yields the final imine product. libretexts.orgyoutube.com

While primary amines form imines, secondary amines react with carbonyl compounds to yield enamines. libretexts.org If this compound were to be first converted to a secondary amine (e.g., through N-alkylation), it could then participate in enamine formation. The mechanism is similar to imine formation up to the iminium ion stage. libretexts.org However, lacking a proton on the nitrogen, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond, characteristic of an enamine. libretexts.orgmasterorganicchemistry.com

Enamines are valuable synthetic intermediates as they can act as nucleophiles, similarly to enolates. libretexts.org They can undergo reactions such as alkylation with alkyl halides and acylation with acid chlorides. libretexts.org These subsequent transformations allow for the modification of the carbon framework adjacent to the original carbonyl group.

The basicity of an amine is a measure of its ability to accept a proton. This property is quantified by the pKa of its conjugate acid (often denoted as pKaH). masterorganicchemistry.com A higher pKaH value corresponds to a stronger base. masterorganicchemistry.com The basicity of this compound is influenced by several factors, including the electronic properties of the chlorothiophene ring and the alkyl side chain. masterorganicchemistry.com

Studies on related aminothiophenes have shown that protonation can be a complex process. While simple amines are protonated on the nitrogen atom, N,N-disubstituted 2-aminothiophenes have been observed to undergo protonation at the 5-position of the thiophene (B33073) ring, forming a cationic Wheland-type intermediate. researchgate.net This indicates a significant delocalization of electron density from the amino group into the thiophene ring. For this compound, protonation is expected to occur predominantly on the more basic nitrogen atom of the side chain, but the electronic interplay with the ring is a crucial consideration.

Table 2: Estimated pKaH Values for Related Amines

| Amine | pKa of Conjugate Acid (pKaH) | Notes |

|---|---|---|

| Propan-1-amine | ~10.7 | Reference alkylamine |

| Aniline | ~4.6 | Aromatic amine, reduced basicity due to delocalization |

Reactivity of the Chlorothiophene Heterocycle

The chlorothiophene ring is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. wikipedia.org The presence of the chlorine atom and the aminoalkyl side chain influences the regioselectivity and rate of these reactions.

Thiophenes are generally more reactive towards electrophilic aromatic substitution than benzene. wikipedia.org The substituents on the ring direct the position of the incoming electrophile. The sulfur atom tends to direct electrophiles to the adjacent (alpha) positions. In this compound, the 2- and 5-positions are substituted. The remaining open positions are 3 and 4. The directing effects of the existing substituents will determine the outcome of further substitution. The 1-aminopropyl group at the 2-position is an activating, ortho-, para-directing group (directing to the 3-position). The chlorine atom at the 5-position is a deactivating, ortho-, para-directing group (also directing to the 4-position). Therefore, electrophilic substitution is likely to occur at the 3- or 4-positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration would introduce a nitro group onto the thiophene ring, a transformation that could be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org

The carbon-chlorine bond on the thiophene ring provides a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Two of the most prominent examples are the Suzuki and Stille reactions. nih.gov

The Suzuki coupling involves the reaction of the chlorothiophene with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edu This reaction would replace the chlorine atom with the organic group from the boronic acid, allowing for the synthesis of more complex biaryl or substituted thiophene structures. harvard.eduyoutube.com

The Stille coupling utilizes an organotin compound (stannane) as the coupling partner, also catalyzed by palladium. researchgate.netuwindsor.ca Stille reactions are often effective for coupling electron-rich heterocycles like thiophenes. researchgate.net

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide array of complex molecules. The general scheme for these reactions is as follows:

Table 3: General Scheme for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-R-Thiophene derivative |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can occur at either the sulfur atom of the thiophene ring or the amine side chain.

Oxidation:

The sulfur atom in the thiophene ring is susceptible to oxidation, typically by peroxy acids, to form the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.gov The rate of this oxidation is influenced by the electronic nature of the substituents on the thiophene ring. The electron-withdrawing chlorine atom at the 5-position would likely decrease the rate of the initial oxidation to the sulfoxide compared to an unsubstituted thiophene. nih.gov

The primary amine group can undergo oxidation to various products depending on the oxidizing agent used. For instance, mild oxidation might lead to the formation of an imine, while stronger oxidizing agents could potentially lead to cleavage of the C-N bond.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Site |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound S-oxide, this compound S,S-dioxide | Thiophene Sulfur |

| Hydrogen peroxide (H₂O₂) | This compound S-oxide, this compound S,S-dioxide | Thiophene Sulfur |

| Potassium permanganate (B83412) (KMnO₄) | Potential for ring opening or side-chain cleavage | Thiophene & Amine |

| Pyridinium chlorochromate (PCC) | 1-(5-Chlorothien-2-yl)propan-1-imine | Amine Side Chain |

Reduction:

Reduction of the thiophene ring is generally challenging due to its aromatic character. However, under forcing conditions with strong reducing agents or specific catalysts, desulfurization and reduction of the ring can occur. A more common reduction pathway for related compounds involves the catalytic reduction of acyl groups on the thiophene ring. While this compound does not possess an acyl group, the potential for reductive dehalogenation (removal of the chlorine atom) exists, typically using a metal catalyst and a hydrogen source.

Table 2: Potential Reduction Reactions of this compound

| Reducing Agent/System | Potential Product(s) | Reaction Site |

| Raney Nickel (Ra-Ni) | Desulfurization and reduction of the ring | Thiophene Ring |

| Palladium on Carbon (Pd/C), H₂ | 1-(Thien-2-yl)propan-1-amine | Chlorine Atom |

| Sodium in liquid ammonia (B1221849) (Birch) | Partial reduction of the thiophene ring | Thiophene Ring |

Rearrangement Reactions and Their Mechanistic Elucidation

While specific rearrangement reactions of this compound are not extensively documented, the presence of the amine group suggests the possibility of several classical organic rearrangements under appropriate conditions. These reactions typically involve the formation of an intermediate with a nitrogen atom that can facilitate the migration of a substituent.

One such possibility is a reaction analogous to the Hofmann rearrangement , which traditionally involves the conversion of a primary amide to an amine. A related transformation could be envisioned if the amine were first converted to a suitable derivative.

Another potential rearrangement is the Beckmann rearrangement , which involves the transformation of an oxime into an amide. byjus.com If 1-(5-chlorothien-2-yl)propan-1-one, a precursor to the amine, were converted to its oxime, it could undergo this rearrangement.

The Stieglitz rearrangement is a 1,2-rearrangement of amine derivatives to form imines. wikipedia.org This reaction typically occurs with activated amine derivatives such as N-haloamines or hydroxylamines. wikipedia.org For this compound, this would likely require prior functionalization of the amine.

The general mechanism for these types of rearrangements often involves the formation of an electron-deficient nitrogen species, which then triggers the migration of an adjacent group to the nitrogen atom. byjus.comwikipedia.org

Table 3: Hypothetical Rearrangement Reactions Involving this compound Derivatives

| Rearrangement Type | Starting Material Derivative | Key Intermediate | Potential Product |

| Hofmann-like | N-halo-1-(5-chlorothien-2-yl)propan-1-amine | Nitrene or equivalent | 2-(5-Chlorothien-2-yl)ethanamine |

| Beckmann | 1-(5-Chlorothien-2-yl)propan-1-one oxime | Nitrilium ion | N-(5-Chlorothien-2-yl)propionamide |

| Stieglitz | N-hydroxy-1-(5-chlorothien-2-yl)propan-1-amine | N-centered radical cation or nitrenium ion | 1-(5-Chlorothien-2-yl)propan-1-imine |

Cyclization Reactions and Annulation Strategies

The structure of this compound offers possibilities for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions would typically involve the amine group acting as a nucleophile and another part of the molecule acting as an electrophile.

One potential strategy would be an intramolecular cyclization where the amine attacks an activated position on the thiophene ring. This would likely require prior functionalization of the thiophene ring to introduce a suitable electrophilic center.

Alternatively, the amine could participate in a cyclization reaction with a reagent that introduces a new ring fused to the thiophene core. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a fused nitrogen-containing ring system.

Annulation strategies could involve a multi-step sequence where the amine is first modified to introduce a reactive tether, which then undergoes a ring-closing reaction. For instance, acylation of the amine with a bifunctional reagent could set the stage for a subsequent intramolecular cyclization.

Table 4: Potential Cyclization and Annulation Strategies for this compound

| Reaction Type | Reactant(s) | Potential Product Type |

| Intramolecular Nucleophilic Aromatic Substitution | Requires prior activation of the thiophene ring | Fused bicyclic system with a nitrogen bridgehead |

| Pictet-Spengler Reaction | An aldehyde | Tetrahydro-thieno[2,3-c]pyridine derivative |

| Bischler-Napieralski Reaction | Acylation followed by a dehydrating agent | Dihydro-thieno[2,3-c]pyridine derivative |

| Paal-Knorr Thiophene Synthesis (Annulation) | A 1,4-dicarbonyl compound | N-substituted pyrrole (B145914) fused to the thiophene ring |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the chemical reactivity of molecules like 1-(5-Chlorothien-2-yl)propan-1-amine. nih.govscispace.com These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For thiophene (B33073) derivatives, the HOMO is typically localized over the electron-rich thiophene ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO, conversely, is distributed across the molecule, and its energy is influenced by the nature of the substituents. In the case of this compound, the chlorine atom, being an electron-withdrawing group, is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. The propan-1-amine group, being electron-donating, would raise the energy of the HOMO.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com Theoretical studies on similar thiophene derivatives have shown that substitutions on the thiophene ring can significantly alter the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties. jchps.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters for Substituted Thiophenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene | -6.56 | -0.36 | 6.20 |

| 2-Chlorothiophene | -6.70 | -0.85 | 5.85 |

Note: The data in this table is illustrative and based on general findings for substituted thiophenes to demonstrate expected trends. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential. mdpi.comnih.gov

For this compound, the MEP map would likely show a region of high negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The hydrogen atoms of the amine group and the thiophene ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom would also contribute to the electrostatic potential, with a region of positive potential (a σ-hole) on the extension of the C-Cl bond, which can participate in halogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, including charge transfer, hyperconjugation, and intermolecular interactions. periodicodimineralogia.itiosrjournals.org This method helps to quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and explore its conformational landscape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in various environments (e.g., in a solvent or interacting with a biological target). By analyzing the simulation trajectory, one can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. Combining MD simulations with machine learning techniques is an emerging approach to more efficiently explore and predict new protein conformations. researchgate.net

Ligand-Target Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein or a nucleic acid. d-nb.info This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

For this compound, molecular docking studies could be performed to predict its binding mode to a specific biological target. The docking process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. The results of a docking study can provide a plausible 3D model of the ligand-target complex, highlighting the key interactions that stabilize the complex.

The analysis of the docked poses allows for the characterization of the molecular recognition principles governing the interaction between this compound and its target. These principles include:

Hydrogen Bonding: The amine group of the ligand can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with polar residues in the binding site of the target.

Hydrophobic Interactions: The thiophene ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues of the target.

Halogen Bonding: The chlorine atom on the thiophene ring can form halogen bonds with electron-rich atoms (e.g., oxygen or nitrogen) in the binding site.

π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) of the target.

By identifying these key interactions, it is possible to understand the structural basis for the ligand's binding affinity and selectivity, which is crucial for the rational design of more potent and specific molecules. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiophene |

| 2-Chlorothiophene |

| 2-Aminothiophene |

| Phenylalanine |

| Tyrosine |

Exploration of Active Site and Allosteric Interactions

No published studies were found that specifically detail the exploration of active site or allosteric interactions of this compound with any biological target.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

There are no available computational Structure-Activity Relationship (SAR) studies for this compound. The principles of SAR involve systematically altering a molecule's structure to understand how these changes affect its biological activity. drugdesign.orgcollaborativedrug.com Computational SAR studies utilize methods like molecular modeling and QSAR to predict the activity of new compounds. oncodesign-services.compharmacologymentor.com

Free Energy Calculations for Understanding Ligand-Target Association

No literature is available on the use of free energy calculations to understand the association of this compound with a biological target. Free energy calculations are a powerful computational tool used in drug design to quantitatively predict the binding affinity between a ligand and a protein. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no information detailing the interaction of the chemical compound This compound with the specific biological targets outlined in the requested article structure. Searches for ligand-receptor binding profiles, enzyme inhibition mechanisms, and structure-activity relationships for this particular compound with the specified receptors and enzymes did not yield any relevant research findings.

The requested targets included:

Receptors : Gonadotropin-Releasing Hormone (GnRH) receptor, C-X-C Motif Chemokine Receptors 2 and 1 (CXCR2/CXCR1), Adenosine receptors, and Dopamine/Norepinephrine Symporters.

Enzymes : Amine Oxidase B, Bloom Helicase, Focal Adhesion Kinase, FMS-like Tyrosine Kinase 3, and FK506-Binding Protein 51 (FKBP51).

The absence of data in the public domain suggests that this compound has likely not been characterized against this diverse panel of molecular targets. Therefore, it is not possible to provide the detailed, data-driven article as requested on its molecular interactions, mechanistic biochemistry, and structure-activity relationships in these contexts.

Molecular Interactions and Mechanistic Biochemical Investigations

Structure-Activity Relationship (SAR) Studies for Modulating Molecular Interactions

Impact of Substituent Modifications on Binding Affinity and Selectivity

The introduction of substituents to a parent compound is a cornerstone of medicinal chemistry, utilized to modulate potency, selectivity, and pharmacokinetic properties. The 5-chloro substituent on the thiophene (B33073) ring of 1-(5-Chlorothien-2-yl)propan-1-amine is expected to significantly influence its binding affinity and selectivity for its biological targets compared to its non-chlorinated analog, 1-(thien-2-yl)propan-1-amine.

The chlorine atom is an electron-withdrawing group and possesses a notable steric and lipophilic profile. The influence of a chlorine substituent on the biological activity of a molecule is multifaceted and can enhance binding through several mechanisms. researchgate.netresearchgate.neteurochlor.org An increase in lipophilicity can facilitate the passage of the molecule across biological membranes, including the blood-brain barrier, potentially leading to a higher concentration at the site of action. researchgate.net Furthermore, the chlorine atom can engage in specific non-covalent interactions within a receptor's binding pocket, such as halogen bonding or hydrophobic interactions, which can contribute to a higher binding affinity. researchgate.net

In the context of monoamine transporter ligands, the position of the substituent on the aromatic ring is critical. For many phenethylamine (B48288) and amphetamine derivatives, substitution at the 4-position of the phenyl ring is known to enhance serotonergic activity. The 5-position of the thiophene ring in this compound is electronically analogous to the 4-position of a phenyl ring. Therefore, the 5-chloro substituent is hypothesized to increase the affinity and/or selectivity for the serotonin (B10506) transporter (SERT).

To illustrate the potential impact of various substituents on the binding affinity of a 1-(thien-2-yl)propan-1-amine scaffold, the following table presents hypothetical data based on established SAR principles for related transporter ligands.

| Compound | Substituent (R) | Hypothetical DAT Affinity (Ki, nM) | Hypothetical SERT Affinity (Ki, nM) | Hypothetical SERT/DAT Selectivity Ratio |

|---|---|---|---|---|

| 1 | H | 150 | 800 | 0.19 |

| 2 | 5-Cl | 120 | 250 | 0.48 |

| 3 | 5-CH3 | 180 | 600 | 0.30 |

| 4 | 5-OCH3 | 250 | 150 | 1.67 |

This table presents hypothetical data for illustrative purposes, based on known structure-activity relationships for monoamine transporter ligands.

Conformational Changes and Their Influence on Target Engagement

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. The interaction between a ligand and its receptor is often likened to a "lock and key" or, more accurately, an "induced fit" model, where the binding of the ligand can induce conformational changes in the receptor, and the ligand itself may adopt a specific "bioactive conformation" upon binding.

For flexible molecules like this compound, which has several rotatable bonds, a multitude of conformations are possible. However, only a subset of these will be energetically favorable and capable of fitting into the binding site of a target protein. The preferred conformation of a molecule in solution may not be the same as its bioactive conformation. nih.gov

The propan-1-amine side chain allows for considerable conformational flexibility. The relative orientation of the thiophene ring and the amine group is crucial for proper interaction with the amino acid residues in the binding pocket of a transporter protein. Computational modeling and conformational analysis are powerful tools to predict the likely low-energy conformations of such molecules. nih.gov

Investigations into Molecular Mechanisms of Biochemical Pathway Modulation

Assuming that this compound acts as a monoamine transporter ligand, its primary biochemical effect would be the modulation of neurotransmitter levels in the synaptic cleft. By binding to DAT, NET, and/or SERT, it can inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, respectively. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Dopamine Reuptake Inhibition: Primarily associated with stimulant effects, reward, and motivation.

Norepinephrine Reuptake Inhibition: Contributes to stimulant effects, increased arousal, and focus.

Serotonin Reuptake Inhibition: Associated with mood elevation, and at higher levels, the characteristic effects of entactogens.

The molecular mechanism involves the competitive binding of this compound to the substrate binding site on the transporter protein. This prevents the endogenous neurotransmitter from being transported back into the presynaptic neuron. Some compounds in this class may also act as releasing agents, promoting the reverse transport of neurotransmitters out of the neuron. Further research, such as in vitro binding assays and neurotransmitter release assays, would be necessary to fully elucidate the precise molecular mechanism of this compound.

Applications As Chemical Scaffolds and Building Blocks in Synthesis

Role in the Synthesis of Complex Organic Molecules

As a synthetic building block, 1-(5-Chlorothien-2-yl)propan-1-amine offers multiple reaction sites for elaboration. The primary amine group is a key functional handle that can readily participate in a variety of classical organic reactions, including amidation, alkylation, reductive amination, and the formation of imines or sulfonamides. These reactions allow for the straightforward coupling of the chlorothiophene moiety to other molecular fragments, facilitating the assembly of larger, more intricate structures.

Chemical suppliers list this compound as a building block, indicating its utility in discovery chemistry for the synthesis of compound libraries. fluorochem.co.ukenamine.net The presence of the chlorine atom on the thiophene (B33073) ring provides an additional site for modification through cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig amination), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This dual functionality—a reactive amine and a halogenated aromatic ring—enables sequential or orthogonal synthetic strategies for creating diverse molecular entities. For instance, the amine can be first protected or derivatized, followed by a cross-coupling reaction at the chloro-position to introduce further complexity.

Integration into Privileged Scaffolds for Chemical Biology Research

The thiophene ring is a well-established privileged scaffold in medicinal chemistry. benthamdirect.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, serving as a foundation for the development of novel therapeutic agents. Thiophene-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov

The compound this compound serves as a precursor for molecules that incorporate this valuable scaffold. By modifying the primary amine, chemists can attach this chlorothiophene unit to other pharmacophores or functional groups to explore structure-activity relationships (SAR). The specific substitution pattern—a 2-aminopropyl group and a 5-chloro substituent—precisely orients vectors for molecular growth, which is critical in designing ligands that fit into the binding pockets of biological targets like enzymes or receptors. The related, non-chlorinated compound, 1-(thiophen-2-yl)propan-1-amine, is known as an intermediate in the synthesis of pharmaceuticals, highlighting the importance of this structural class in drug discovery. cymitquimica.com

| Area of Research | Rationale for Use | Relevant Moieties |

|---|---|---|

| Medicinal Chemistry | Thiophene is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules. benthamdirect.comnih.govnih.gov | 2-Aminothiophene, Halogenated Thiophene |

| Drug Discovery | Used to generate libraries of diverse compounds for high-throughput screening and SAR studies. nih.gov | Primary Amine, Aryl Halide |

| Materials Science | Thiophene units are fundamental components of organic electronic materials like conducting polymers and dyes. espublisher.com | Thiophene Ring |

Precursor for Advanced Organic Materials and Functional Molecules

Beyond its applications in life sciences, the thiophene nucleus is a cornerstone in materials science. Thiophene-based polymers, such as polythiophene and its derivatives, are widely studied for their conductive and semi-conductive properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. espublisher.com

While specific examples detailing the use of this compound in this context are not extensively documented, its structure makes it a plausible precursor for functional materials. The primary amine group can be used to anchor the molecule to surfaces or to initiate polymerization reactions. The thiophene ring itself can be incorporated into a larger conjugated system through polymerization, typically via coupling reactions involving the C-H or C-halogen bonds on the ring. The presence of the chlorine atom offers a defined reactive site for such polymerizations, potentially leading to materials with highly regular structures and predictable electronic properties. The compound could also serve as a building block for creating novel dyes or molecular switches, where the electronic properties of the thiophene ring are modulated by the substituents. espublisher.com

Q & A

Q. What are the established synthetic routes for 1-(5-Chlorothien-2-yl)propan-1-amine, and how can purity be optimized?

The synthesis of this compound typically involves coupling reactions between a 5-chlorothiophene derivative and a propan-1-amine precursor. For example, analogous methods to those used for 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (via nucleophilic substitution or condensation reactions) can be adapted . Key steps include:

- Chlorothiophene Activation : Use halogenation or lithiation to introduce reactive sites on the thiophene ring.

- Amine Coupling : Employ reductive amination or Grignard reactions to attach the propan-1-amine moiety.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water) ensures high purity (>95%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm identity with -NMR (e.g., δ 1.5–2.0 ppm for amine protons) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : - and -NMR identify proton environments (e.g., aromatic thiophene protons at δ 6.5–7.5 ppm) and carbon backbone.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 189.05 for [M+H]).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves 3D structure, including bond lengths (e.g., C–Cl: ~1.72 Å) and dihedral angles. Precondition crystals via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can computational tools like Multiwfn and NCI analysis elucidate electronic properties and noncovalent interactions?

-

Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying electrophilic/nucleophilic regions (e.g., chlorine atom as an electron-deficient site).

-

Noncovalent Interactions (NCI) : Apply NCI plots (via Multiwfn or VMD) to visualize van der Waals forces and hydrogen bonding in crystal packing or ligand-receptor complexes . For example, the chlorothiophene group may engage in halogen bonding with protein residues.

-

Data Table :

Property Value (Computed) Experimental (XRD) C–Cl Bond Length 1.71 Å 1.72 Å ESP at Cl +0.25 e/Å N/A

Q. How should researchers resolve contradictions between experimental and computational data?

- Case Example : If XRD shows a planar thiophene ring but DFT predicts slight puckering:

Q. What strategies optimize reaction mechanisms for derivatives of this compound in medicinal chemistry?

- Mechanistic Probes : Use deuterium labeling (-NMR) to track hydrogen transfer in reductive amination.

- DFT Studies : Compute transition states (Gaussian 16, B3LYP/6-31G**) to identify rate-limiting steps. For example, steric hindrance from the chlorothiophene group may slow nucleophilic attack .

- Catalytic Screening : Test palladium/copper catalysts for cross-coupling efficiency (e.g., Suzuki-Miyaura with boronic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.